2,2,2-Trichloroethyl acetate
Description
Historical Context and Early Research Contributions to Trichloroethyl Derivatives
The study of trichloroethyl derivatives has a history rooted in the broader exploration of chlorinated hydrocarbons. Trichloroethylene (B50587), a related compound, was first synthesized in 1864, and its commercial production began in the early 20th century. nih.gov This set the stage for investigations into a variety of chlorinated compounds. In the mid-20th century, there was extensive study of compounds like ethyl 2,2,2-trichloroacetate due to their potential industrial applications. solubilityofthings.com
A significant area of early research focused on the use of the 2,2,2-trichloroethyl group as a protecting group in organic synthesis. This functionality proved to be particularly useful for protecting carboxyl and phosphate (B84403) groups. cdnsciencepub.comnih.gov For instance, research demonstrated that the 2,2,2-trichloroethyl group could be selectively removed from esters under mild conditions using zinc powder in acetic acid. cdnsciencepub.com This discovery was pivotal, as it offered a new method for protecting functional groups during complex chemical syntheses, such as in peptide synthesis. cdnsciencepub.com
Contemporary Significance of 2,2,2-Trichloroethyl Acetate (B1210297) in Organic Synthesis and Chemical Science
In modern organic synthesis, 2,2,2-trichloroethyl acetate and related trichloroethyl-containing compounds continue to be of great importance. The 2,2,2-trichloroethyl (Tce) group is recognized as a robust protecting group for various functional groups.
The primary application of the trichloroethyl group is in the protection of carboxylic acids, phosphates, and alcohols. cdnsciencepub.comnih.gov The stability of the trichloroethyl ester and its selective removal under specific reductive conditions make it a valuable tool in multi-step synthetic sequences. cdnsciencepub.comresearchgate.net For example, the 2,2,2-trichloroethoxycarbonyl (Troc) group, introduced using 2,2,2-trichloroethyl chloroformate, is widely used to protect amines. scispace.comwikipedia.org This protecting group can be cleaved under mild conditions, often using zinc in the presence of acetic acid or other reagents, without affecting other sensitive functionalities in the molecule. cdnsciencepub.comresearchgate.net
Furthermore, 2,2,2-trichloroethyl aryldiazoacetates have emerged as important reagents in C-H functionalization reactions. acs.orgdntb.gov.ua These reactions allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, a powerful strategy in modern organic synthesis. The trichloroethyl group in these reagents plays a crucial role in enhancing the efficiency and selectivity of these transformations. acs.org
Overview of Academic Research Methodologies Applied to this compound
A variety of analytical and spectroscopic techniques are employed to study this compound and its derivatives. These methods are essential for confirming the structure, purity, and conformational properties of these compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the structure of this compound and its reaction products. rsc.org The proton NMR spectrum typically shows characteristic signals for the acetate methyl group and the methylene (B1212753) group adjacent to the trichloromethyl group. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester group. cdnsciencepub.comnist.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rsc.org
Chromatographic Methods:
Gas Chromatography (GC): GC is a common technique for analyzing the purity of this compound and for monitoring the progress of reactions involving this compound. nih.govsigmaaldrich.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and assessing the purity of products. rsc.org
Computational Studies:
Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to study the molecular structure and conformational properties of trichloroethyl derivatives. researchgate.net These studies can provide insights into the stability of different conformers and help in the interpretation of experimental data. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅Cl₃O₂ chemsynthesis.com |
| Molecular Weight | 191.44 g/mol nih.gov |
| CAS Number | 625-24-1 nih.gov |
| Density | 1.401 g/mL at 20 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.457 sigmaaldrich.com |
| IUPAC Name | this compound nih.gov |
Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons (CH₃) and the methylene protons (CH₂). rsc.org |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, the acetate methyl carbon, the methylene carbon, and the trichloromethyl carbon. rsc.org |
| IR Spectroscopy | Characteristic absorption band for the ester carbonyl group (C=O). cdnsciencepub.comnist.gov |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the presence of three chlorine atoms. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXVDWUMCHTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211537 | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-24-1 | |
| Record name | Ethanol, 2,2,2-trichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroethyl acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Reactions Involving 2,2,2 Trichloroethyl Acetate and Its Functional Analogues
Hydrolytic Cleavage Pathways and Kinetics
The hydrolysis of 2,2,2-trichloroethyl acetate (B1210297), the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The mechanisms and kinetics of these pathways are significantly influenced by the presence of the electron-withdrawing trichloromethyl group.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. chemistrysteps.comlibretexts.orgdalalinstitute.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
The general steps for the acid-catalyzed hydrolysis are:
Protonation of the carbonyl oxygen. chemguide.co.ukyoutube.com
Nucleophilic attack by water to form a tetrahedral intermediate. youtube.com
Proton transfer from the attacking water molecule to the ethoxy oxygen.
Elimination of the alcohol (2,2,2-trichloroethanol) to reform the carbonyl group.
Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org
The reaction is reversible, and to drive the equilibrium towards the products (acetic acid and 2,2,2-trichloroethanol), a large excess of water is typically used. libretexts.orgdalalinstitute.com
Base-Catalyzed Hydrolysis Reaction Dynamics
Base-catalyzed hydrolysis of esters, also known as saponification, is generally an irreversible process because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.comucoz.com The reaction proceeds via a nucleophilic acyl substitution mechanism, typically B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov
The mechanism involves the following steps:
Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
Formation of a tetrahedral intermediate.
Elimination of the 2,2,2-trichloroethoxide leaving group.
An acid-base reaction where the newly formed carboxylic acid protonates the leaving group to form 2,2,2-trichloroethanol (B127377) and the carboxylate anion. chemistrysteps.com
The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. egyankosh.ac.in The electron-withdrawing trichloromethyl group in 2,2,2-trichloroethyl acetate significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. harvard.edu This enhanced reactivity is a key feature of this compound.
| Hydrolysis Condition | Mechanism Type | Key Features |
| Acid-Catalyzed | A–B_AC_3 rsc.org | Reversible; requires excess water to favor products. libretexts.orgdalalinstitute.com The rate is influenced by the inductive effect of the chloro substituents. researchgate.net |
| Base-Catalyzed | B_AC_2 epa.gov | Irreversible due to carboxylate formation. chemistrysteps.comucoz.com The reaction is accelerated by the electron-withdrawing trichloromethyl group. harvard.edu |
Reductive Dehalogenation Mechanisms (e.g., Zinc-Mediated)
The 2,2,2-trichloroethyl group is a valuable protecting group in organic synthesis, in part because it can be removed under reductive conditions that are orthogonal to many other protecting group strategies. total-synthesis.com
Beta-Elimination Pathways of Trichloroethyl Protecting Groups
The most common method for the deprotection of 2,2,2-trichloroethyl esters and carbamates is through a reductive β-elimination reaction, frequently mediated by zinc dust in acetic acid or other protic solvents. total-synthesis.comufz.de The mechanism involves a single-electron transfer from the reducing agent (e.g., zinc) to the trichloromethyl group. total-synthesis.comtotal-synthesis.com
The proposed mechanism is as follows:
A metal-halogen exchange reaction occurs, leading to the formation of a β-metallated ester intermediate. chimia.ch
This intermediate is unstable and undergoes a 1,2-elimination (β-elimination) to form a metal carboxylate and 1,1-dichloroethene. chimia.ch In the case of Troc-protected amines or alcohols, this elimination yields a free carbamate (B1207046) or carbonate, which then rapidly decarboxylates to release the deprotected amine or alcohol. total-synthesis.comtotal-synthesis.com
This reductive cleavage is highly selective and can be performed in the presence of other functional groups that are sensitive to acidic or basic conditions. researchgate.net The reaction conditions can be tuned by the choice of solvent and the addition of reagents like ammonium (B1175870) chloride or N-methylimidazole. researchgate.netresearchgate.net
Electrochemical Reduction Studies
Electrochemical methods also provide a means for the reductive cleavage of the 2,2,2-trichloroethyl group. total-synthesis.com The electrochemical reduction of N-(2,2,2-trichloroethyl)acetamides at a mercury cathode has been investigated. rsc.org The results indicate the formation of an intermediate carbanion, which can then undergo β-elimination, α-elimination, or an acid-base reaction depending on the specific substrate and reaction medium. rsc.org
In some cases, reductive coupling reactions can occur. For instance, the electrolytic reduction of organic halides in the presence of electrophiles has been studied. acs.org The specific products formed during the electrochemical reduction of trichloromethyl-containing compounds can be influenced by the supporting electrolyte used. scispace.com
| Reductive Method | Reagents/Conditions | Key Mechanistic Feature |
| Zinc-Mediated | Zn powder in THF/H₂O or acetic acid total-synthesis.comufz.de | β-elimination of a β-metallated ester intermediate. chimia.ch |
| Electrochemical | Mercury cathode, DMF with a supporting electrolyte rsc.org | Formation of an intermediate carbanion followed by elimination. rsc.org |
Transacylation and Carbonyl Reactivity Mechanisms
This compound can also participate in transacylation reactions, where the acetyl group is transferred to another nucleophile, such as an amine or an alcohol.
The reactivity of the carbonyl group in this compound is enhanced by the electron-withdrawing nature of the trichloromethyl group. libretexts.org However, despite this activation, it is considered a relatively poor acyl donor in some enzymatic transesterifications, leading to slow reaction rates. rsc.org
A one-pot synthesis of amides and esters from 2,2,2-trihaloethyl esters has been developed using phosphorus(III) reagents as reductants. nih.govacs.org In this process, the phosphorus(III) reagent reductively fragments the trihaloethyl ester, leading to the in situ activation of the carboxylate as an acyloxyphosphonium intermediate. This reactive intermediate is then trapped by an amine or alcohol nucleophile to form the corresponding amide or ester. nih.govacs.orguclan.ac.uk
The general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the electronic properties of the leaving group. libretexts.org The electronegative chlorine atoms in the 2,2,2-trichloroethyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
| Reaction Type | Reagents/Conditions | Mechanistic Highlight |
| Enzymatic Transacylation | Lipase (B570770), organic solvent rsc.orggla.ac.ukd-nb.info | Poor acyl donor, leading to slow reaction rates. rsc.org |
| Phosphorus(III)-Mediated Transacylation | (Me₂N)₃P or tributylphosphine (B147548) with an amine or alcohol nih.govacs.org | Reductive fragmentation and in situ formation of a reactive acyloxyphosphonium intermediate. nih.govacs.org |
C-H Functionalization Reactions Mediated by 2,2,2-Trichloroethyl Derivatives
The functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds represents a significant paradigm shift in synthetic organic chemistry, offering more direct and atom-economical routes to complex molecules. wisc.eduillinois.edu Among the various strategies, transition-metal catalyzed reactions that proceed via carbene intermediates have proven particularly effective. illinois.edu Derivatives of this compound, specifically 2,2,2-trichloroethyl aryldiazoacetates, serve as key precursors for generating donor/acceptor-substituted carbenes. nih.govnih.gov These carbenes, when mediated by transition metal catalysts, are highly electrophilic and capable of inserting into C-H bonds. acs.org The donor group on the carbene helps to modulate its reactivity, making the system highly responsive to catalyst control. acs.org
Site-Selectivity and Enantioselectivity Studies
A major focus in the field of C-H functionalization is the development of catalysts that can control both the site of reaction within a molecule (site-selectivity) and the three-dimensional orientation of the new bond (stereoselectivity). researchgate.net Dirhodium catalysts featuring specifically designed chiral ligands have been instrumental in achieving high levels of both site-selectivity and enantioselectivity in reactions involving donor/acceptor carbenes. wisc.eduresearchgate.net
The site-selectivity of dirhodium-catalyzed C-H functionalization is governed by a delicate balance of steric and electronic factors. wisc.edu Electronically, the reaction is favored at C-H bonds that can stabilize a partial positive charge in the transition state, leading to a general preference for tertiary > secondary > primary C-H bonds. wisc.edu However, the steric environment of the catalyst's chiral pocket can override this electronic preference. wisc.edu By using sterically demanding chiral ligands, such as triarylcyclopropanecarboxylates (TPCP), the catalyst can direct the carbene insertion to less sterically hindered primary C-H bonds. wisc.eduacs.org For instance, combining sterically hindered 2,2,2-trichloroethyl aryldiazoacetates with bulky dirhodium catalysts has enabled selective functionalization at the C2 position of n-alkanes. nih.govacs.org
The table below illustrates the effect of different dirhodium catalysts on the C-H functionalization of pentane (B18724), showcasing the control over site-selectivity and stereoselectivity.
| Catalyst | C1:C2:C3 Ratio | Diastereomeric Ratio (d.r.) at C2 | Enantiomeric Excess (ee) at C2 |
| Rh₂(S-DOSP)₄ (1) | 1:3 | - | - |
| Rh₂(R-p-PhTPCP)₄ (2) | - | - | 92% |
| p-tert-butyl derivative (4) | 1:7 | 15:1 | - |
| Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ (15) | 1:30 | 29:1 | 89-99% |
| Data compiled from studies on the C-H functionalization of pentane, demonstrating catalyst-controlled selectivity. The C1, C2, and C3 positions refer to the different carbons of the pentane chain. wisc.edu |
Radical Reaction Pathways of 2,2,2-Trichloroethyl Compounds
Beyond carbene-mediated pathways, organic compounds containing a 2,2,2-trichloroethyl group can also participate in radical reactions. The trichloromethyl group (-CCl₃) is susceptible to radical initiation, often through atom transfer processes mediated by a transition metal catalyst. This opens up alternative routes for C-C and C-heteroatom bond formation.
Copper-Catalyzed Carboamination Processes
A notable example of a radical pathway involving a trichloroethyl moiety is the copper-catalyzed carboamination of buteneamides using chloroform (B151607) (CHCl₃) as the source of the trichloromethyl radical. nih.govrsc.orgrsc.org This reaction provides a novel method for synthesizing 4-(2,2,2-trichloroethyl)-β-lactams, which are important structural motifs in medicinal chemistry. nih.govrsc.org
The process is typically catalyzed by a copper(I) species, such as Cu(CH₃CN)₄PF₆, and initiated by a radical initiator like di-t-butyl peroxide (DTBP) at elevated temperatures. nih.govresearchgate.net Preliminary mechanistic studies suggest a free radical mechanism proceeding through a Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.govrsc.org The reaction is believed to be initiated by the generation of a trichloromethyl radical (•CCl₃) from chloroform. nih.gov This radical then engages in a cascade of radical addition to the alkene of the buteneamide followed by an intramolecular amination to form the β-lactam ring in a single step. nih.gov The use of an 8-aminoquinoline (B160924) directing group on the buteneamide substrate is crucial for the success of this transformation. nih.govrsc.org
The scope of the reaction has been explored, demonstrating its tolerance for various substituents on the buteneamide backbone. The process generally affords the desired 4-(2,2,2-trichloroethyl)-β-lactams in moderate to good yields. rsc.org
The table below summarizes the yields for the synthesis of various 2,2,2-trichloroethyl-β-lactams via this copper-catalyzed radical carboamination.
| Entry | Substrate Substituent (R) | Product | Yield |
| 1 | H | 2a | 92% |
| 2 | Me | 2b | 85% |
| 3 | Et | 2c | 81% |
| 4 | n-Pr | 2d | 76% |
| 5 | i-Pr | 2e | 73% |
| 6 | c-Pr | 2f | 75% |
| 7 | Bn | 2g | 68% |
| Reaction conditions: Substrate (0.2 mmol), Cu(CH₃CN)₄PF₆ (10 mol%), DTBP (1.2 mmol), in chloroform (2 mL) at 110 °C. Yields are for isolated products. nih.govrsc.org |
Applications of 2,2,2 Trichloroethyl Acetate in Organic Synthesis and Chemical Transformations
2,2,2-Trichloroethyl Protecting Group Strategies in Complex Molecule Synthesis
The 2,2,2-trichloroethyl (Tce) and 2,2,2-trichloroethoxycarbonyl (Troc) groups are instrumental in the synthesis of complex organic molecules due to their unique stability and cleavage properties. chem-station.comtotal-synthesis.comwiley.com These protecting groups are stable under a range of conditions, including hydrolytic, strongly acidic, and nucleophilic environments, as well as mild reductive conditions. chem-station.com Their removal is typically achieved under specific reductive conditions, most commonly with zinc dust in acetic acid or by electrolysis, which allows for their selective cleavage in the presence of other protecting groups. chem-station.comtotal-synthesis.comtcichemicals.com This characteristic makes them highly valuable in multistep syntheses where precise control over the reactivity of various functional groups is paramount.
Protection and Deprotection of Alcohols and Phenols
The 2,2,2-trichloroethoxycarbonyl (Troc) group is a versatile protecting group for alcohols and phenols, converting them into stable carbonate derivatives. chem-station.comtotal-synthesis.com This protection strategy is advantageous because the resulting Troc-protected alcohols and phenols are stable to a variety of reaction conditions that might affect other protecting groups. total-synthesis.com
Protection: The introduction of the Troc group is typically achieved by reacting the alcohol or phenol (B47542) with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base, such as pyridine (B92270) in a solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). total-synthesis.com For more polar substrates, a mixture of Troc-Cl with sodium hydroxide (B78521) or sodium bicarbonate in water can be used. total-synthesis.com
Deprotection: The removal of the Troc group from alcohols and phenols is accomplished through reductive cleavage. The most common method involves the use of zinc powder in a solvent system like THF/water. total-synthesis.com This process proceeds via a beta-elimination mechanism, which regenerates the free hydroxyl group. total-synthesis.com Electrolysis is another method that can be employed for deprotection. total-synthesis.com
A related strategy involves the use of mono- and di-2,2,2-trichloroethyl acetals to protect carbonyl groups, which are then regenerated under nonacidic and aprotic reductive cleavage using activated zinc dust. umn.edu
| Functional Group | Protecting Reagent | Typical Deprotection Conditions |
| Alcohols | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Zinc powder in THF/H2O, Electrolysis |
| Phenols | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Zinc powder in THF/H2O, Electrolysis |
Protection of Phosphate (B84403) and Sulfate (B86663) Groups
The 2,2,2-trichloroethyl (TCE) group is a valuable tool for the protection of phosphate and sulfate groups, particularly in the synthesis of phosphopeptides and sulfated molecules. researchgate.netresearchgate.netnih.gov
In the context of phosphoserine peptide synthesis, the TCE group is used to protect the phosphate moiety. nih.gov Derivatives such as Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH are synthesized and used in peptide synthesis. nih.gov The removal of the TCE protecting group from the phosphate can be achieved efficiently by hydrogenolysis. nih.gov The use of 2,2,2-trichloroethyl groups also allows for the insertion of terminal 5'-phosphate groups in oligoribonucleotide synthesis. cdnsciencepub.com
For the protection of aryl sulfates, the TCE group has been utilized as a reliable protecting group. researchgate.net Aryl sulfates protected with the TCE group can be prepared in high yield by reacting phenols with chlorosulfuric acid TCE ester. researchgate.net Deprotection is accomplished under neutral conditions using Pd/C and ammonium (B1175870) formate (B1220265) or zinc and ammonium formate, providing the aryl sulfate monoesters in high yield. researchgate.net This method has been successfully applied to the synthesis of estrone (B1671321) sulfate derivatives. researchgate.net TCE-protected sulfonates are notably stable to acidic conditions. researchgate.net
| Functional Group | Protecting Group | Deprotection Method | Application Example |
| Phosphate | 2,2,2-Trichloroethyl (TCE) | Hydrogenolysis | Phosphoserine peptide synthesis nih.gov |
| Sulfate | 2,2,2-Trichloroethyl (TCE) | Pd/C and ammonium formate or Zinc and ammonium formate | Synthesis of aryl sulfates and estrone sulfate derivatives researchgate.net |
2,2,2-Trichloroethyl Acetate (B1210297) as an Acetyl Donor in Biocatalysis
In the realm of biocatalysis, 2,2,2-trichloroethyl acetate has found application as an effective acetyl donor in enzyme-catalyzed reactions. Specifically, lipases, a class of enzymes that catalyze the hydrolysis of fats, can utilize 2,2,2-trichloroethyl alkanoates for the regioselective esterification of various substrates.
Research has shown that porcine pancreatic lipase (B570770) (PPL) can catalyze the acylation of several aldonolactones, regioselectively esterifying the primary hydroxy group using 2,2,2-trichloroethyl alkanoates as the acyl donors. ox.ac.uk This demonstrates the ability of the enzyme to recognize and utilize this activated ester for targeted chemical transformations. The use of such activated esters can be advantageous in biocatalytic processes, potentially leading to higher reaction rates and yields.
Role of this compound in Polymer Chemistry Research
In polymer chemistry, the 2,2,2-trichloroethyl ester functional group, derived from this compound, serves specialized roles. While the acetate compound itself is not typically used as a primary monomer, its structural motif is incorporated into more complex monomers or used in polymer modification strategies. rsc.org Research has explored its potential in developing new materials where its specific reactivity is advantageous. ontosight.ai
While this compound is not directly polymerized, related vinyl monomers containing the 2,2,2-trichloroethyl group have been synthesized and studied. For instance, 2,2,2-trichloroethyl methacrylate (B99206) and 2,2,2-trichloroethyl α-fluoroacrylate are examples of monomers that incorporate the trichloroethyl moiety. researchgate.net These monomers can be copolymerized through free-radical processes to create polymers with tailored properties. researchgate.net The presence of the chlorine atoms can modify polymer characteristics such as thermal stability and solubility. researchgate.net For example, in the copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE), the thermal decomposition temperature of the resulting copolymer was found to increase with a higher molar ratio of the trichloroethyl-containing monomer. researchgate.net
The 2,2,2-trichloroethyl ester group is a key functional handle in polymer science, primarily for post-polymerization modification and as a protecting group in the synthesis of complex polymer architectures like dendrimers. rsc.orgmdpi.com
Post-Polymerization Modification: Monomers containing active ester groups, such as the trichloroethyl ester, can be polymerized and then subsequently reacted with nucleophiles like amines or alcohols. rsc.org This strategy allows for the introduction of specific functional groups onto the polymer backbone after the main chain has been formed, enabling the creation of functional biodegradable polymers. rsc.org
Protecting Group in Dendrimer Synthesis: The 2,2,2-trichloroethyl ester has been employed as a focal point protecting group in the divergent synthesis of polyester (B1180765) dendrimers. mdpi.com In one strategy, an acetonide-protected bis-HMPA anhydride (B1165640) was combined with a 2,2,2-trichloroethyl ester-protected focal point to construct monodisperse fourth-generation dendrons in high yields. mdpi.com This highlights the group's utility in complex, multi-step polymer synthesis.
Acetyl Donor: In biochemical transformations that can be applied to polymers, this compound acts as an efficient acetyl donor, particularly in anhydrous, enzyme-catalyzed enantioselective acetylations. sigmaaldrich.com This function could be applied to modify polymers containing hydroxyl groups.
Solvent: Research has also pointed to its potential use as a solvent in specialized material science applications. ontosight.ai
Table 1: Roles of the 2,2,2-Trichloroethyl Ester Group in Polymer Chemistry
| Role | Application | Description | Research Finding |
| Active Ester | Post-Polymerization Modification | Monomers with trichloroethyl ester groups are polymerized and then modified via reactions like amidation or esterification. rsc.org | Allows for the synthesis of functional biodegradable polymers by introducing functionalities after polymerization. rsc.org |
| Protecting Group | Dendrimer Synthesis | Used as a focal point protecting group for the controlled, step-wise synthesis of polyester dendrimers. mdpi.com | Enabled the high-yield, divergent synthesis of fourth-generation acetonide-protected polyester dendrons. mdpi.com |
| Acetyl Donor | Enzymatic Acetylation | Serves as an acyl donor in enzyme-catalyzed reactions. sigmaaldrich.com | Can be used for enantioselective acetylation, a process applicable to modifying chiral polymers. sigmaaldrich.compsu.edu |
| Monomer Component | Copolymerization | Incorporated into acrylate (B77674) monomers to tune polymer properties. researchgate.net | Copolymers of 2,2,2-trichloroethyl α-fluoroacrylate showed increased thermal stability with higher incorporation of the monomer. researchgate.net |
Precursor Roles in the Synthesis of Advanced Chemical Intermediates
This compound is a valuable precursor for synthesizing advanced chemical intermediates, largely due to its function as a robust protecting group for carboxylic acids and its utility in forming other reactive species. psu.eduacs.orgunipa.it The trichloroethyl ester can be selectively cleaved under reductive conditions, often using zinc dust or sodium telluride, which are compatible with many other functional groups. unipa.it
A significant application is in the enzyme-catalyzed synthesis of enantiomerically pure prostaglandin (B15479496) intermediates. psu.edu In a key example, racemic diol rac-(1) was subjected to pancreatin-catalyzed transesterification using this compound as the acyl donor. psu.edu The enzyme selectively esterifies one enantiomer, allowing for the separation and isolation of highly pure chiral building blocks. psu.edu The reaction with rac-(1) yielded the diacetate ent-(3) with a high enantiomeric excess, demonstrating the compound's effectiveness in asymmetric synthesis. psu.edu
Furthermore, the trichloroethyl acetate moiety is integral to the formation of powerful synthetic precursors like trichloroethyl diazoacetate derivatives. acs.org These diazo compounds serve as rhodium carbene precursors, which can then engage in highly enantioselective C–H functionalization and cyclopropanation reactions. acs.org This methodology provides access to complex molecular scaffolds that are valuable in medicinal chemistry and materials science. acs.org The use of trichloroethyl esters in this context often enhances the desired C-H functionalization and can lead to higher levels of asymmetric induction. acs.org
Table 2: Synthesis of a Prostaglandin Intermediate Using this compound
| Reactant | Reagent | Catalyst | Product | Chemical Yield | Enantiomeric Excess (e.e.) |
| Racemic diol rac-(1) | This compound | Pancreatin | Diacetate ent-(3) | 30-35% | 97 to >99% |
Data sourced from research on enzyme-catalyzed transesterification for the synthesis of prostaglandin intermediates. psu.edu
Advanced Spectroscopic and Computational Analyses of 2,2,2 Trichloroethyl Acetate
Vibrational Spectroscopic Investigations (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering insights into their structure and bonding.
Conformational Analysis via Vibrational Spectroscopy
Theoretical calculations, including ab initio (MP2) and DFT methods, have been employed to determine the molecular structure and conformational properties of 2,2,2-trichloroethyl acetate (B1210297). conicet.gov.ar These computational studies, supported by experimental IR and Raman spectroscopy, confirm the existence of two primary conformers. conicet.gov.ar One conformer possesses C1 symmetry with an anti, gauche conformation, while the other has Cs symmetry and an anti, anti form. conicet.gov.ar Evidence for both conformers is present in the IR and Raman spectra of the compound in its liquid and solid phases. conicet.gov.ar The conformational preferences can be rationalized through analyses such as Natural Bond Orbital (NBO), which helps in understanding hyperconjugative interactions that favor one conformation over another. conicet.gov.arresearchgate.net
Assignment of Characteristic Absorption Bands
The vibrational spectra of 2,2,2-trichloroethyl acetate exhibit several characteristic absorption bands corresponding to specific functional groups and vibrational modes. The interpretation of these spectra is often guided by computational predictions. conicet.gov.arresearchgate.net
Key functional group vibrations include the C=O stretch of the ester group, which typically appears as a strong band in the IR spectrum. pressbooks.publibretexts.org For esters, this band is generally observed in the region of 1750-1735 cm⁻¹. pressbooks.pub The C-O stretching vibrations also give rise to characteristic bands. The C-Cl stretching vibrations are expected at lower wavenumbers, typically in the range of 800-600 cm⁻¹. uc.edu
A detailed assignment of the prominent vibrational bands observed in the IR and Raman spectra of this compound is provided in the table below.
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
| C=O Stretch (Ester) | ~1740 | ~1740 |
| CH₃ Asymmetric/Symmetric Stretch | ~2950-3000 | ~2950-3000 |
| CH₂ Stretch | ~2900-2970 | ~2900-2970 |
| C-O Stretch (Ester) | ~1240 | Not reported |
| C-Cl Stretch | ~745 | Not reported |
Note: The exact wavenumbers can vary slightly depending on the phase (liquid, solid) and the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure and studying dynamic processes in solution.
Proton and Carbon-13 NMR Chemical Shift Correlations
The ¹H and ¹³C NMR spectra of this compound provide distinct signals that can be correlated to its specific atomic environment. The presence of the trichloroethyl group significantly influences the chemical shifts of the adjacent protons and carbons.
In the ¹H NMR spectrum, the methylene (B1212753) protons (CH₂) of the trichloroethyl group typically appear as a singlet. scispace.com The methyl protons (CH₃) of the acetate group also present as a singlet at a different chemical shift.
The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbon of the trichloroethyl group. bhu.ac.in The chemical shifts are influenced by the electronegativity of the neighboring atoms.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (Acetate) | ~2.1 | ~21 |
| CH₂ (Trichloroethyl) | ~4.7 | ~75 |
| C=O (Carbonyl) | - | ~170 |
| CCl₃ | - | ~94 |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary depending on the solvent used. pitt.edu
Use of NMR for Monitoring Reaction Progress and Purity
NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions involving this compound. oxinst.com By observing the appearance of product signals and the disappearance of reactant signals, the progress of a reaction can be quantitatively tracked. oxinst.com For instance, in acylation reactions where this compound is a reactant, the characteristic singlet of the trichloroethyl group's methylene protons can be easily monitored. scispace.com
Furthermore, NMR is routinely used to assess the purity of this compound. ox.ac.uk The integration of signals corresponding to the compound versus those of impurities allows for a quantitative determination of purity. ox.ac.uk This is a common practice in quality control and for the characterization of newly synthesized batches.
Mass Spectrometric Fragmentation Pathways and Isotope Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern under ionization, which aids in structural elucidation.
The electron ionization (EI) mass spectrum of this compound and its derivatives often shows a molecular ion peak, although its abundance can vary. researchgate.net A key feature in the mass spectrum is the characteristic isotopic pattern caused by the presence of three chlorine atoms. researchgate.netnih.gov The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments. researchgate.net
Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, fragmentation may involve the cleavage of the ester bond, leading to fragments corresponding to the acetyl group and the trichloroethoxide moiety. Derivatization of other molecules with a trichloroethyl group, for example by using 2,2,2-trichloroethyl chloroformate, results in derivatives that show characteristic ion clusters in their mass spectra, reflecting the isotopic distribution of the three chlorine atoms. researchgate.netresearchgate.net
| Fragment Ion | Description |
| [M]+• | Molecular ion |
| [M - OCH₂CCl₃]+ | Loss of the trichloroethoxy radical |
| [M - CH₃CO]+ | Loss of the acetyl radical |
| [CH₂CCl₃]+ | Trichloroethyl cation |
| [CH₃CO]+ | Acetyl cation (acylium ion) |
Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.
Electron Ionization and Chemical Ionization Mass Spectrometry
Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation patterns upon ionization. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. For compounds containing the 2,2,2-trichloroethyl group, EI spectra characteristically show a molecular ion peak, though its abundance may vary. researchgate.net The spectra are distinguished by abundant diagnostic fragment ions, which exhibit the distinct isotopic cluster pattern of the three chlorine atoms. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analysis, often requiring derivatization for similar polar compounds to improve separation and detection, though this compound itself can be analyzed directly. researchgate.net
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI-MS, a reagent gas is ionized, which in turn protonates the analyte molecule. For derivatives containing the trichloroethyl moiety, CI spectra are characterized by abundant protonated molecules ([M+H]⁺). researchgate.net This technique is particularly useful for confirming the molecular weight of the parent compound due to the prominence of the molecular ion adduct.
Diagnostic Fragment Ion Analysis for Chlorinated Compounds
The mass spectrum of this compound is defined by the presence of the trichloromethyl group. A key diagnostic feature of chlorinated compounds in mass spectrometry is the isotopic pattern generated by the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 ratio. uniroma2.it For a molecule containing three chlorine atoms, such as this compound, the molecular ion region will display a characteristic cluster of peaks (e.g., M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) with a relative intensity ratio of approximately 27:27:9:1, which simplifies to roughly 3:3:1 for the most abundant ions.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for chlorinated organic compounds involve the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). uniroma2.itiaea.org Specific diagnostic fragment ions for this compound would arise from cleavages at various points in the molecule. The fragmentation of the ester linkage is a common pathway. The presence of ions corresponding to the acetyl group ([CH₃CO]⁺ at m/z 43) and fragments containing the trichloroethyl group are expected. The loss of the entire CCl₃ group is another significant fragmentation pathway. Analysis of these fragment ions, particularly those retaining the chlorine atoms, allows for the confirmation of the different structural components of the molecule. uniroma2.itresearchgate.net
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational properties of this compound. conicet.gov.arresearchgate.net Studies using DFT methods, such as B3LYP and mPW1PW91, in conjunction with basis sets like 6-311++G(d,p), have confirmed the existence of two stable conformers for this molecule in the gas phase. conicet.gov.arresearchgate.netrsc.org
These conformers are:
A form with C₁ symmetry, described as having an anti, gauche conformation. conicet.gov.ar
A form with Cₛ symmetry, described as having an anti, anti conformation. conicet.gov.ar
The calculations provide optimized geometrical parameters (bond lengths and angles) for both conformers, which show good agreement with experimental data derived from related molecules. conicet.gov.ar For instance, the C=O double bond length is calculated to be approximately 1.20 Å, and the C-O single bond lengths are around 1.35 Å and 1.44 Å for the C-O-C(H₂) and O-C(H₂) linkages, respectively. conicet.gov.ar Natural Bond Orbital (NBO) analysis has also been employed to investigate hyperconjugative interactions that influence conformational preferences. conicet.gov.arrsc.org
Table 1: Selected Calculated Geometrical Parameters of this compound Conformers Geometrical parameters calculated at the B3LYP/6-311++G(d,p) level. Data sourced from D. M. Gil et al. (2014). conicet.gov.ar
| Parameter | C₁ Conformer (anti, gauche) | Cₛ Conformer (anti, anti) |
| Bond Lengths (Å) | ||
| C(1)=O(2) | 1.202 | 1.204 |
| C(1)-O(3) | 1.353 | 1.350 |
| O(3)-C(4) | 1.446 | 1.449 |
| C(4)-C(5) | 1.536 | 1.536 |
| C(5)-Cl(6) | 1.787 | 1.787 |
| Bond Angles (º) | ||
| O(2)=C(1)-O(3) | 125.1 | 125.4 |
| C(1)-O(3)-C(4) | 116.8 | 116.0 |
| O(3)-C(4)-C(5) | 107.0 | 106.6 |
| C(4)-C(5)-Cl(6) | 110.1 | 110.1 |
Conformational Energy Landscapes and Molecular Dynamics Simulations
The conformational energy landscape of this compound is characterized by the two stable C₁ and Cₛ conformers separated by a rotational energy barrier. researchgate.net Theoretical calculations have been performed to map the potential energy surface by rotating the molecule around the O(3)-C(4) bond. conicet.gov.ar These calculations show that the Cₛ symmetric conformer is slightly lower in energy than the C₁ conformer. conicet.gov.ar
The energy difference between the two conformers is small, indicating that both are present in equilibrium at room temperature. conicet.gov.ar For example, at the B3LYP/6-311++G(d,p) level of theory, the Cₛ conformer is more stable than the C₁ conformer by approximately 1.58 kJ mol⁻¹. conicet.gov.ar This small energy difference leads to a predicted conformer ratio of approximately 0.65 (C₁) to 0.35 (Cₛ). conicet.gov.ar While extensive molecular dynamics (MD) simulations specifically for this compound are not widely reported, MD has been used to study the stability of complexes involving similar molecules, demonstrating its utility in assessing molecular interactions and stability in solution. researchgate.netepa.gov
Table 2: Calculated Relative Energies of this compound Conformers Data sourced from D. M. Gil et al. (2014). conicet.gov.ar
| Level of Theory | Energy Difference (ΔE, kJ mol⁻¹) (E_C1 - E_Cs) |
| B3LYP/6-311++G(d,p) | 1.58 |
| mPW1PW91/6-311++G(d,p) | 2.46 |
Theoretical Prediction of Vibrational Properties
Theoretical calculations are crucial for interpreting the experimental vibrational spectra (Infrared and Raman) of this compound. conicet.gov.ar By using DFT methods, the vibrational frequencies and intensities for each of the stable conformers (C₁ and Cₛ) can be predicted. conicet.gov.arresearchgate.net These calculated frequencies serve as a reliable guide for assigning the experimentally observed bands in the IR and Raman spectra to specific vibrational modes of the molecule, such as C=O stretching, C-Cl stretching, and various bending and torsional modes. conicet.gov.arrsc.org The theoretical spectra for an equilibrium mixture of the conformers can be simulated and compared with the experimental spectra recorded in different phases (e.g., liquid and solid), providing strong evidence for the co-existence of both the C₁ and Cₛ forms. conicet.gov.ar
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For example, this compound is known to undergo a dechlorinative Surzur-Tanner rearrangement to yield 1-chloroethenyl carboxylates in the presence of a copper(I) catalyst. researchgate.net Theoretical studies can model this reaction pathway, identifying intermediates and calculating the energies of transition states. researchgate.net DFT methods, such as the Becke3LYP hybrid functional, have been shown to provide good agreement with experimental results for modeling reaction barriers in similar radical rearrangement reactions. researchgate.net By characterizing the transition state structures, researchers can gain insight into the stereoselectivity of the reaction and the role of the catalyst, which in this case is thought to act as a Lewis acid. researchgate.net Such modeling helps to elucidate complex reaction mechanisms, like the involvement of a β-(acyloxy)alkyl radical and a contact ion pair in the heterolysis process. researchgate.net
Environmental Chemistry and Degradation Studies of 2,2,2 Trichloroethyl Acetate
Biodegradation Studies of 2,2,2-Trichloroethyl Acetate (B1210297) and Related Chlorinated Esters
The biodegradation of chlorinated compounds is a key process in their environmental remediation. Microorganisms have evolved various enzymatic pathways to break down these often-toxic substances.
Microbial Transformation Pathways
Microbial transformation of xenobiotic compounds like 2,2,2-trichloroethyl acetate can occur through various pathways, often involving enzymes that catalyze dechlorination and ester cleavage. nih.gov While specific studies on this compound are limited, the biodegradation of other chlorinated compounds and esters has been extensively studied. researchgate.net
For chlorinated aliphatic hydrocarbons, biodegradation can proceed under both aerobic and anaerobic conditions. epa.goveurochlor.org Aerobic biodegradation often involves oxygenases that incorporate oxygen into the molecule, leading to its breakdown. eurochlor.org Anaerobic biodegradation, particularly for highly chlorinated compounds, frequently occurs through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. epa.gov In this process, the chlorinated compound acts as an electron acceptor. eurochlor.orgeurochlor.org
The ester linkage in this compound is susceptible to cleavage by microbial esterases, which would yield 2,2,2-trichloroethanol (B127377) and acetate. Acetate can be readily utilized by many microorganisms as a carbon and energy source. The resulting 2,2,2-trichloroethanol can then be further metabolized.
Microbial transformation can also be a cometabolic process, where the degradation of the target compound is facilitated by enzymes produced for the metabolism of another substrate. epa.goveurochlor.orgeurochlor.org For example, methane (B114726) monooxygenases, produced by methanotrophic bacteria to oxidize methane, have been shown to co-metabolize a wide range of chlorinated hydrocarbons. frontiersin.org
Identification of Biodegradation Metabolites and Intermediates
The identification of metabolites and intermediates is crucial for elucidating biodegradation pathways. Based on the known metabolism of related compounds, the initial step in the biodegradation of this compound is likely the hydrolysis of the ester bond by an esterase, yielding 2,2,2-trichloroethanol and acetic acid .
The subsequent fate of 2,2,2-trichloroethanol is of significant environmental interest. It can be oxidized to trichloroacetic acid . researchgate.netnih.gov In some microbial systems, 2,2,2-trichloroacetaldehyde (chloral hydrate) has been identified as an intermediate in the transformation of trichloroethylene (B50587), which is then further converted to trichloroethanol and trichloroacetic acid. researchgate.net
Under anaerobic conditions, reductive dechlorination of the trichloromethyl group could occur, leading to less chlorinated ethanols. The complete mineralization of this compound would ultimately result in the formation of carbon dioxide, water, and chloride ions.
The table below summarizes the potential biodegradation metabolites of this compound based on the degradation pathways of related compounds.
| Parent Compound | Initial Transformation | Primary Metabolites | Further Transformation Products |
| This compound | Ester hydrolysis | 2,2,2-Trichloroethanol, Acetic acid | Trichloroacetic acid, Dichloroacetic acid, Chloroacetic acid |
Environmental Fate Modeling and Prediction for Chlorinated Acetates
Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.net These models integrate information on a chemical's physical-chemical properties, transformation rates (both abiotic and biotic), and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time. rsc.orgulaval.ca
For chlorinated acetates like this compound, key input parameters for fate models would include:
Water solubility: Influences its concentration in aquatic systems.
Vapor pressure and Henry's Law constant: Determine its partitioning between air and water.
Octanol-water partition coefficient (Kow): Indicates its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.
Degradation rates: Including rates of hydrolysis, photodegradation, and biodegradation.
Various models, such as those utilized by the U.S. Environmental Protection Agency (EPA) like the Exposure and Fate Assessment Screening Tool (E-FAST) and EPI Suite™, can be used to predict the environmental fate of chemicals. epa.govmorressier.com These models can estimate a substance's persistence, potential for long-range transport, and distribution among different environmental media. cefic-lri.org
Sorption and Transport Phenomena in Environmental Compartments
The environmental mobility and fate of this compound are significantly influenced by its sorption and transport behavior in various environmental compartments, such as soil, sediment, and water. Sorption, the process by which a chemical binds to solid particles, is a key determinant of its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater or moving with surface runoff. The transport of this compound is governed by a combination of its physical and chemical properties and the characteristics of the environmental medium.
Soil Sorption and Mobility
The tendency of an organic compound to sorb to soil is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This coefficient normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon in the soil, providing a standardized measure of a chemical's sorption potential. A higher Koc value indicates a greater propensity for the chemical to bind to soil organic matter, resulting in lower mobility. Conversely, a lower Koc value suggests weaker sorption and greater potential for movement within the soil profile.
For structurally similar compounds, such as 2,2,2-trichloroethyl phenylacetate, a predicted logarithm of the octanol-water partition coefficient (log Kow) is available from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. This surrogate value can be used to estimate the log Koc of this compound. The CompTox Chemicals Dashboard provides a predicted log Kow of 3.95 for 2,2,2-trichloroethyl phenylacetate.
Various regression equations have been developed to estimate log Koc from log Kow. A commonly used equation for a wide range of organic chemicals is:
log Koc ≈ 0.81 * log Kow + 0.1
Using the surrogate log Kow value of 3.95, the estimated log Koc for a structurally similar compound would be:
log Koc ≈ 0.81 * (3.95) + 0.1 ≈ 3.2995
This estimated log Koc value can be used to classify the mobility of this compound in soil. The following table provides a general classification of soil mobility based on Koc values.
| Koc Value | Mobility Class |
|---|---|
| < 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Moderate |
| 500 - 2000 | Low |
| > 2000 | Slight to Immobile |
Based on the estimated log Koc of approximately 3.3, the Koc value would be around 1995. This places this compound in the low mobility class. This suggests that the compound has a significant tendency to sorb to soil organic matter, which would limit its transport through the soil and reduce the likelihood of it reaching groundwater.
Transport in Aquatic Systems
In aquatic environments, the transport of this compound is influenced by its water solubility and its partitioning between the water column and sediments. The estimated high log Kow value suggests that the compound is hydrophobic and would likely partition from the water to organic matter in suspended solids and bottom sediments. This partitioning behavior would reduce its concentration in the water column and lead to its accumulation in sediments.
The movement of this compound within aquatic systems would be primarily associated with the transport of suspended sediments to which it is sorbed. Volatilization from water surfaces may also be a relevant transport pathway, although specific data on its Henry's Law constant would be needed to quantify this process.
It is important to note that these assessments are based on estimated values and the behavior of a surrogate compound. The actual environmental fate and transport of this compound may vary depending on specific environmental conditions such as soil type, organic matter content, pH, temperature, and water flow rates. Therefore, experimental studies are needed to definitively characterize the sorption and transport phenomena of this compound in different environmental compartments.
Derivatives and Analogues of 2,2,2 Trichloroethyl Acetate: Comparative Research
Synthesis and Properties of Related Halogenated Esters
The synthesis of halogenated esters related to 2,2,2-trichloroethyl acetate (B1210297) involves various established and novel chemical methods. These compounds are often sought for their unique physical properties and as intermediates in the synthesis of more complex molecules. pnrjournal.comresearchcommons.org
One common method is the esterification of halogenated acids with alcohols. For example, phthalimidoethyl esters of various halogenoacetic acids have been synthesized by reacting N-(β-hydroxyethyl)phthalimide with the corresponding acid in a benzene (B151609) solvent with a sulfuric acid catalyst. researchcommons.org The yields of these reactions were found to be high for these primary alcohols due to the suitability of the benzene solvent for bimolecular nucleophilic substitution. researchcommons.org
Another approach involves the direct halogenation of unsaturated esters. The halogenation of β-cyanoethyl esters of acetylenic amino alcohols, for instance, proceeds with the formation of trans-dihalogen derivatives in high yields. pnrjournal.comcyberleninka.ru The rate of this reaction is influenced by temperature and is significantly increased by the presence of a copper monochloride catalyst. pnrjournal.comcyberleninka.ru
The synthesis of α-halogenated methanediphosphonates provides another class of related halogenated esters. These compounds, with the general structure (RO)₂P(O)CXYP(O)(OR)₂ where X and Y are halogens, are prepared from their corresponding non-halogenated precursors. tandfonline.com Detailed procedures have been reported for the synthesis of various chlorinated, brominated, and fluorinated derivatives with high yields (72-96%). tandfonline.com The structure and purity of these synthesized esters are typically confirmed using IR and NMR spectroscopy. pnrjournal.comresearchcommons.orgtandfonline.com
| Compound Name | Reactants | Yield (%) | Reference |
| Phthalimidoethyl ester of monochloroacetic acid | N-(β-hydroxyethyl)phthalimide, Monochloroacetic acid | 89% | researchcommons.org |
| Phthalimidoethyl ester of monobromoacetic acid | N-(β-hydroxyethyl)phthalimide, Monobromoacetic acid | 85% | researchcommons.org |
| Phthalimidoethyl ester of trifluoroacetic acid | N-(β-hydroxyethyl)phthalimide, Trifluoroacetic acid | 83% | researchcommons.org |
| Tetra(iso-propyl) dichloromethanediphosphonate | Tetra(iso-propyl) chloromethanediphosphonate | 96% | tandfonline.com |
| Tetra(ethyl) dibromomethanediphosphonate | Tetra(ethyl) bromomethanediphosphonate | 94% | tandfonline.com |
Comparative Mechanistic Studies with Analogous Compounds
Mechanistic studies comparing 2,2,2-trichloroethyl acetate with its analogues reveal key details about how structure dictates reaction pathways. The trichloroethyl group often plays a decisive role in the mechanism, influencing transition states and product distributions.
In glycosylation reactions, the reactivity of the glycosyl acceptor is crucial. A comparative study examined a set of donors with two similar rhamnosyl acceptors, one protected with an O-benzyl group and the other with an O-trichloroethyl group. universiteitleiden.nl The trichloroethyl-protected acceptor was found to be less reactive (less nucleophilic) than its benzyl-protected analogue. universiteitleiden.nl This lower reactivity resulted in a different product ratio, with relatively more of the α-linked product formed. This demonstrates that the electronic effects of the protecting group on the acceptor alcohol directly influence the stereochemical outcome of the glycosylation. universiteitleiden.nl
Another study investigated the copper(I)-promoted dechlorinative Surzur-Tanner rearrangement of 2,2,2-trichloroethyl carboxylates. researchgate.net This reaction proceeds via a radical 1,2-acyloxy shift. The mechanism involves the formation of a β-(acyloxy)alkyl radical, which undergoes heterolysis involving a contact ion pair. researchgate.net This pathway is specific to the trichloroethyl structure and its ability to undergo dechlorination to initiate the radical process.
The reduction of related α,α,α-trichloroketones also provides mechanistic insight. The reduction of 2,2,2-trichloro-1-arylethanones with a Grignard reagent (RMgX) to form 2,2-dichloro-1-arylethanones is proposed to proceed through a single electron transfer (SET) mechanism. researchgate.net This contrasts with a simple nucleophilic attack and highlights how the trichloromethyl group can facilitate electron transfer processes.
Structure-Reactivity Relationships in Trichloroethyl Esters
Structure-reactivity relationships (SRRs) seek to quantitatively correlate a molecule's chemical structure with its reaction rates or equilibria. For trichloroethyl esters and their analogues, these relationships are pivotal for predicting reactivity and designing targeted synthetic routes.
A clear SRR was established in the enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene (B11656) using various 2,2,2-trichloroethyl aryldiazoacetates. nih.gov In this system, the electronic nature of the substituent on the aryl ring of the diazoacetate has a predictable effect on the reaction's efficiency and selectivity. For instance, a TCE diazoacetate with an electron-donating 4-tert-butylphenyl group gave the corresponding cyclopropane (B1198618) in good yield (74%) and excellent enantioselectivity (98% ee). nih.gov Conversely, a substrate with an electron-withdrawing 4-fluorophenyl group resulted in a lower yield (58%) and slightly reduced enantioselectivity (93% ee). nih.gov This establishes a relationship where electron-donating groups on the aryl moiety generally lead to better outcomes in this specific transformation. Such linear free-energy relationships are indicative of how charge is distributed in the reaction's transition state. rsc.org
| Diazoacetate Ester | Aryl Substituent | Electronic Effect | Yield (%) | Enantiomeric Excess (ee %) |
| 2,2,2-Trichloroethyl (4-tert-butylphenyl)diazoacetate | 4-tert-butyl | Electron-Donating | 74% | 98% |
| 2,2,2-Trichloroethyl (4-fluorophenyl)diazoacetate | 4-fluoro | Electron-Withdrawing | 58% | 93% |
| Data illustrates the influence of electronic properties of the aryl substituent on the reaction outcome. nih.gov |
Future Research Directions and Emerging Trends for 2,2,2 Trichloroethyl Acetate in Chemical Science
Development of Novel Catalytic Systems for 2,2,2-Trichloroethyl Acetate (B1210297) Transformations
Recent studies have demonstrated the effectiveness of dirhodium triarylcyclopropane carboxylate complexes, such as Rh₂(R-BPCP)₄, in catalyzing enantioselective intermolecular C-H functionalization of methyl ethers using 2,2,2-trichloroethyl aryldiazoacetates. acs.org Similarly, palladium-catalyzed cross-coupling reactions have been employed for the efficient synthesis of 2,2,2-trichloroethyl (TCE) aryl- and vinyldiazoacetates, which are valuable reagents in rhodium-carbene chemistry. nih.gov Future work will likely expand the scope of these catalytic systems to include a wider range of substrates and reaction types.
Furthermore, the development of catalysts that can operate under milder conditions and with greater functional group tolerance will be a key objective. This includes exploring catalysts based on earth-abundant metals and developing chiral catalysts for asymmetric transformations, leading to the synthesis of optically active compounds. tandfonline.com The use of biocatalysts, such as lipases, for the transformation of trichloroethyl esters also presents an intriguing avenue for future investigation, although initial studies have shown challenges with thermal stability under certain conditions. gla.ac.uk
Integration of 2,2,2-Trichloroethyl Acetate Chemistry into Automated Synthesis Platforms
The rise of automated synthesis and flow chemistry presents a significant opportunity for the application of this compound chemistry. The unique reactivity and stability of the trichloroethyl group make it a valuable component in multi-step automated synthetic sequences. total-synthesis.com Future research will focus on adapting and optimizing reactions involving this compound for automated platforms, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.
The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, derived from 2,2,2-trichloroethyl chloroformate, is particularly well-suited for automated synthesis due to its orthogonality to many other common protecting groups. total-synthesis.comwikipedia.org Its removal under specific reductive conditions allows for selective deprotection in complex molecular architectures. total-synthesis.com Research efforts will likely be directed towards developing new reagents and conditions for the introduction and cleavage of the Troc group that are compatible with the constraints of automated systems.
The integration of real-time monitoring and machine learning algorithms with automated synthesis platforms will further accelerate the discovery of new applications for this compound and its derivatives. This will allow for the rapid optimization of reaction parameters and the prediction of reaction outcomes, leading to more efficient and sustainable synthetic processes.
Advanced Materials Science Applications Derived from Trichloroethyl Chemistry
The unique electronic and steric properties of the trichloromethyl group present opportunities for the development of advanced materials with novel functionalities. ontosight.aieuropa.eu Future research in this area will likely explore the incorporation of this compound and related building blocks into polymers and other materials. scilit.com The presence of the trichloromethyl group can influence properties such as thermal stability, flame retardancy, and refractive index.
For instance, polymers derived from monomers containing the trichloroethyl moiety could exhibit enhanced properties suitable for applications in electronics, aerospace, and coatings. europa.eu Research into the synthesis of such polymers and the characterization of their material properties will be a key focus.
Furthermore, the reactivity of the trichloroethyl group can be harnessed to create functional materials. For example, materials bearing trichloroethyl ester groups could be designed for controlled release applications, where the ester is cleaved under specific conditions to release an active molecule. The development of such "smart" materials has potential applications in drug delivery, sensors, and self-healing materials.
Computational Design and Prediction of Novel Reactivities and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netacs.org Future research will increasingly leverage computational methods to design novel reactions and applications for this compound. pitt.edu By modeling reaction mechanisms and transition states, researchers can gain insights into the factors that control selectivity and reactivity in transformations involving trichloroethyl compounds. acs.org
For example, computational studies can be used to:
Design new catalysts: By understanding the catalyst-substrate interactions at a molecular level, more efficient and selective catalysts can be designed. researchgate.net
Predict reaction outcomes: Computational models can predict the feasibility and selectivity of new reactions, guiding experimental efforts.
Elucidate reaction mechanisms: DFT calculations can help to unravel complex reaction pathways, providing a deeper understanding of the underlying chemistry. acs.org
Design novel materials: The properties of materials derived from trichloroethyl-containing monomers can be predicted and optimized using computational simulations.
The synergy between computational and experimental chemistry will be crucial for accelerating the discovery of new chemistries and applications for this compound.
Targeted Environmental Remediation Strategies for Chlorinated Esters and their Degradation Products
While this compound itself is primarily a laboratory chemical, the broader class of chlorinated hydrocarbons, including solvents like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE), are significant environmental contaminants. regenesis.com Research into the environmental fate and remediation of these compounds is critical. Future research in this area will focus on developing targeted and sustainable remediation strategies for chlorinated esters and their degradation products.
Current remediation approaches for chlorinated solvents often involve in situ chemical reduction (ISCR) using agents like zero-valent iron (ZVI) or enhanced in situ bioremediation (EISB). regenesis.comtersusenv.com EISB utilizes microorganisms to break down chlorinated compounds, often stimulated by the addition of an electron donor. carusllc.comclu-in.orgfrtr.gov
Future research will aim to:
Develop more effective and selective remediation agents: This includes designing novel ZVI formulations and identifying or engineering microorganisms with enhanced degradation capabilities for a wider range of chlorinated compounds. regenesis.comtersusenv.com
Understand degradation pathways: Detailed studies of the microbial and abiotic degradation pathways of chlorinated esters are needed to ensure complete detoxification and avoid the formation of harmful intermediates. clu-in.org
Create combined treatment approaches: Integrating different remediation technologies, such as combining ISCR with bioremediation, can lead to more effective and efficient cleanup of contaminated sites. regenesis.com
Develop predictive models: Computational models can be used to predict the transport and fate of chlorinated compounds in the subsurface and to optimize the design of remediation systems.
By advancing our understanding of the environmental chemistry of chlorinated esters and developing innovative remediation technologies, we can work towards mitigating the environmental impact of this class of compounds.
Q & A
Basic: What synthetic methodologies are employed for preparing 2,2,2-Trichloroethyl acetate, and how can reaction conditions be optimized for high yield?
Answer:
this compound is typically synthesized via esterification of trichloroethanol with acetyl chloride or acetic anhydride under acidic catalysis. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent water-induced decomposition of intermediates .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) ensures high purity. Yield optimization requires stoichiometric excess of acetylating agent (1.2–1.5 eq.) and inert atmosphere conditions .
Basic: How is this compound utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC/MS) analysis?
Answer:
This compound is a reagent for derivatizing amines and hydroxyl groups in analytes like amphetamines and ephedrines, enhancing volatility and detectability. Methodological steps include:
- Sample preparation : Plasma/urine samples are basified (pH ≥ 9) and extracted via liquid-liquid partition (e.g., ethyl acetate) .
- Derivatization : React with 2,2,2-trichloroethyl chloroformate (a related compound) at 60°C for 30 minutes to form stable carbamates or esters .
- GC/MS parameters : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Quantify via selected ion monitoring (SIM) for fragments like m/z 91 (common to amphetamines) .
Advanced: How can 2,2,2-Trichloroethyl diazoacetate derivatives be applied in palladium-catalyzed C–H functionalization, and what directing groups are effective?
Answer:
2,2,2-Trichloroethyl diazoacetates serve as carbene precursors in Pd-catalyzed C–H activation. Experimental design considerations:
- Directing groups : Pyridine, oxazoline, or amide groups enable regioselective C–H bond activation. For example, 2-(4-bromophenyl)-2-diazoacetate derivatives undergo cyclopropanation at ortho C–H sites .
- Catalyst system : Pd(OAc)₂ with oxidants like Ag₂CO₃ (2 eq.) in DCE at 80°C drives efficient turnover. Ligands (e.g., pyridine) enhance selectivity for electron-deficient substrates .
- Mechanistic validation : Deuterium-labeling experiments and kinetic isotope effects (KIE) confirm C–H cleavage as the rate-determining step .
Advanced: How do experimental variables explain conflicting mutagenicity data for this compound in Salmonella typhimurium assays?
Answer:
Discrepancies arise from:
- Metabolic activation : Studies using S9 liver homogenate may convert the compound into mutagenic intermediates (e.g., epoxides), while assays without S9 show negative results .
- Strain specificity : TA98 (frameshift-sensitive) and TA100 (base-pair-sensitive) strains yield divergent responses. For example, 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate (kelthane acetate) is mutagenic in TA98 but not TA100 .
- Dose-response thresholds : Low concentrations (≤1 μg/plate) may fail to induce mutations, while higher doses (10 μg/plate) show toxicity masking mutagenic effects .
Advanced: What strategies enable the incorporation of 2,2,2-Trichloroethyl esters into peptide synthesis, and how do they compare to traditional protecting groups?
Answer:
The 2,2,2-trichloroethyl (Tce) group protects carboxylates in amino acids (e.g., γ-glutamate esters) during solid-phase synthesis. Key advantages:
- Deprotection : Zinc dust in acetic acid selectively removes Tce groups without affecting tert-butyl or benzyl protections .
- Stability : Tce esters resist cleavage under basic conditions (e.g., piperidine in Fmoc chemistry), unlike methyl or ethyl esters .
- Applications : Used in synthesizing γ-(2,2,2-trichloroethyl)-L-glutamate for peptide backbone functionalization, enabling orthogonal protection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
